Dimethyldioctadecylammonium bromide
Description
Dimethyldioctadecylammonium bromide (DDA) is a synthetic cationic lipid composed of a quaternary ammonium head group and two hydrophobic C18 alkyl chains. It is widely used in vaccine development, gene delivery, and nanotechnology due to its ability to form stable liposomes and enhance immune responses by promoting antigen uptake and cellular internalization . DDA is a key component of cationic adjuvant formulations (CAFs), such as CAF01 (DDA:trehalose 6,6-dibehenate, TDB), which are clinically tested for tuberculosis and cancer vaccines . Its mechanism of action includes stabilizing antigens at injection sites, inducing dendritic cell activation, and promoting Th1/Th17 immune responses .
Properties
IUPAC Name |
dimethyl(dioctadecyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H80N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLWZOIUBRXAQW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H80BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14357-21-2 (Parent) | |
| Record name | Dimethyldioctadecylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003700672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60884005 | |
| Record name | Dimethyldioctadecylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Dimethyldioctadecylammonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13207 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3700-67-2 | |
| Record name | Dimethyldioctadecylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3700-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldioctadecylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003700672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyldioctadecylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyldioctadecylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISTEARYL DIMETHYL AMMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5T47R065A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Quaternization Reaction Conditions
A patented method for didecyldimethylammonium bromide (a structural analog with shorter C10 chains) involves reacting decyl bromide with dimethylamine in the presence of an inorganic alkaline reagent. Although this protocol targets a different chain length, it elucidates general principles applicable to DODAB synthesis:
-
Molar Ratios : A mass ratio of 1:0.11:0.12 (decyl bromide:dimethylamine:alkaline reagent) optimizes yield and purity.
-
Temperature Control : Heating the reaction mixture to 92°C ± 2°C at a controlled rate of 1.5°C/min prevents side reactions.
-
Purification : Post-reaction purification with sulfuric acid aqueous solutions removes residual reactants, achieving 94–97% yield and 97.5–99.0% purity.
For DODAB, which features longer C18 chains, higher reaction temperatures (e.g., 50–60°C) may be necessary to overcome the increased hydrophobicity and ensure complete quaternization.
Purification and Crystallization Techniques
Purification is critical to obtaining DODAB suitable for vesicle formation and biomedical applications.
Solvent-Based Crystallization
DODAB is crystallized from acetone and methanol to remove impurities. The process involves:
-
Dissolving crude DODAB in hot acetone.
-
Cooling gradually to induce crystallization.
-
Washing with methanol to eliminate residual solvents.
This method yields a white granular powder with >98% purity, as confirmed by thin-layer chromatography (TLC).
Chromatographic Purification
Alumina chromatography further enhances purity for sensitive applications:
-
Elution : Benzene washes remove non-polar impurities, followed by acetone elution of DODAB.
-
Drying : The eluate is dried over sodium sulfate (Na₂SO₄) and concentrated under vacuum.
Vesicle Preparation Methods
DODAB’s utility stems from its ability to self-assemble into ULVs, which are influenced by preparation techniques and environmental conditions.
Hot-Water Dispersion Method
The most widely used method involves dispersing DODAB in hot water above its main phase transition temperature (Tm = 42.7–45°C):
-
Dissolution : DODAB is added to water heated to 50–60°C.
-
Hydration : Vigorous stirring for 1–2 hours ensures complete hydration.
-
Cooling : The dispersion is cooled to room temperature, forming ULVs.
Critical Parameters :
Extrusion and Sonication
Post-dispersion processing tailors vesicle size and stability:
-
Extrusion : Passing the dispersion through polycarbonate membranes (e.g., 100 nm pores) narrows size distribution but broadens the DSC phase transition peak.
-
Sonication : Probe sonication for 10–15 minutes at 45°C further reduces vesicle size but risks lipid degradation.
Phase Behavior and Structural Characterization
Understanding DODAB’s phase transitions is essential for optimizing preparation protocols.
Differential Scanning Calorimetry (DSC) Analysis
DSC thermograms reveal three endothermic transitions:
| Transition | Temperature Range (°C) | Structural Change |
|---|---|---|
| Pre-transition | 35–36 | Lamellar gel → ripple phase |
| Main transition | 42.7–45 | Gel → liquid-crystalline phase |
| Post-transition | ~52.2 | Structural reorganization of ULVs |
Impact of Processing :
Rheological Properties
Above 10 mM, DODAB dispersions form a viscoelastic network resembling hexagonal liquid crystals, with dynamic moduli (G’ and G’’) increasing abruptly. This behavior necessitates precise concentration control during vesicle preparation.
Industrial and Biomedical Formulation Strategies
DODAB’s application in adjuvants and drug delivery systems requires specialized formulation techniques.
Chemical Reactions Analysis
Complexation with Biomolecules
DODAB forms stable complexes with proteins, nucleic acids, and cellular antigens through electrostatic and hydrophobic interactions:
-
Protein Binding : DODAB binds to ovalbumin in a dose-dependent manner, with minimal ionic strength effects (<5% variation in binding efficiency at 0.15 M NaCl) . Hydrophobic interactions dominate, as evidenced by retained binding after sialic acid removal from cell membranes .
-
DNA Interaction :
Table 1: Binding Parameters for DODAB-Complexes
Thermal Decomposition
Under high-temperature conditions (>300°C), DODAB undergoes decomposition:
-
Primary Products : Carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and nitrogen oxides (NOₓ) .
-
Stability : No hazardous reactions occur below 158°C (melting point) .
Equation :
Surface Adsorption and Modification
DODAB modifies hydrophobic surfaces like polypropylene through monolayer adsorption:
-
Filter Functionalization :
Table 2: Adsorption Efficiency on Polypropylene
| DODAB Concentration (mM) | Contact Angle (°) | Nanoparticle Capture (%) |
|---|---|---|
| 1 | 92 ± 3 | 65 |
| 5 | 105 ± 2 | 85 |
| 10 | 118 ± 4 | 95 |
Phase Transition Behavior
DODAB dispersions undergo structural transitions dependent on concentration and temperature:
-
Unilamellar Vesicles (ULVs) : Form below 10 mM, stable up to 43°C (gel-to-liquid crystalline transition) .
-
Multilamellar Vesicles (MLVs) : Above 10 mM, ULVs transition to MLVs with increased dynamic moduli .
Thermal Transition Data :
Adjuvant-Antigen Complexation
DODAB enhances immune responses by forming antigen-liposome complexes:
-
Mechanism : Hydrophobic tails anchor into lipid membranes, while cationic heads bind negatively charged antigens .
-
Immunogenicity :
Immune Response Metrics :
| Parameter | DODAB-Adjuvanted vs. Antigen Alone |
|---|---|
| IgG Titer | 8× higher |
| Antibody Avidity | 4× higher |
Scientific Research Applications
Drug Delivery Systems
DDAB is extensively utilized in the formulation of drug delivery systems due to its ability to form cationic liposomes. These liposomes enhance the solubility and stability of hydrophobic drugs and can facilitate their transport across biological membranes.
Key Findings:
- Liposome Formation : DDAB forms stable liposomal structures that can encapsulate therapeutic agents, improving their bioavailability and targeting capabilities .
- Nanoparticle Filtration : Research has shown that microporous polypropylene filters modified with DDAB can effectively adsorb and filter negatively charged nanoparticles through electrostatic interactions .
Vaccine Development and Adjuvant Use
DDAB serves as a potent adjuvant in vaccine formulations, enhancing immune responses by promoting antigen presentation and uptake.
Case Studies:
- Pseudorabies Virus Vaccine : A study indicated that combining a DNA vaccine with DDAB resulted in significantly stronger immune responses compared to the vaccine alone, demonstrating its efficacy as an adjuvant .
- Neisseria Meningitidis Study : In immunological evaluations, DDAB was shown to increase IgG titers and improve bactericidal activity against Neisseria meningitidis outer membrane vesicles when used as an adjuvant .
Immunological Applications
DDAB has been investigated for its role in modulating immune responses, particularly in experimental models of autoimmune diseases and infections.
Research Insights:
- Experimental Arthritis Model : DDAB was used to induce arthritis in rats, providing a model for studying autoimmune conditions .
- Th1 Immune Responses : The compound has been shown to modulate Th1 immune responses when incorporated into liposomal formulations alongside other lipids, enhancing cellular immunity .
Comparative Applications Table
Mechanism of Action
The primary mechanism by which dimethyldioctadecylammonium bromide exerts its effects is through its cationic nature. It interacts with negatively charged molecules, such as DNA and cell membranes, facilitating the formation of complexes and enhancing cellular uptake. This interaction is crucial in its role as an adjuvant and in gene transfection applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
DDA is compared to other cationic lipids and adjuvants based on cytotoxicity, immunogenicity, formulation stability, and application-specific efficacy. Key compounds include cetyltrimethylammonium bromide (CTAB), DOTAP (1,2-dioleoyl-3-trimethylammonium propane), aluminum hydroxide (AH), and saponin (Sap).
Cytotoxicity and Biocompatibility
- CTAB vs. DDA: In solid lipid nanoparticles (SLNs), CTAB-containing formulations exhibit higher cytotoxicity than DDA-based SLNs. Silva et al. (2019) reported that CTAB’s critical micellar concentration (CMC) contributes to cell lysis, whereas DDA’s lower CMC and hydrophobic tail structure reduce membrane disruption .
- DDA vs. DOTAP : Both lipids are used in gene delivery, but DDA demonstrates superior transfection efficiency (>95%) in animal cells compared to DOTAP (80–85%) .
Immunogenicity and Adjuvant Activity
- DDA vs. AH (Aluminum Hydroxide) :
- In a murine model with Neisseria meningitidis B outer membrane vesicles (OMV), DDA induced higher IgG2a and IgG3 titers (Th1-associated), while AH favored IgG1 (Th2-biased) .
- DDA-adjuvanted OMV vaccines achieved bactericidal titers of 1:32 (vs. 1:4 for OMV alone), comparable to AH (1:32) but with broader IgG subtype activation .
- AH primarily enhances antibody responses, whereas DDA promotes both humoral and cellular immunity (e.g., IL-17 secretion) .
- DDA vs. Saponin (Sap): Sap induced stronger IL-4 release (Th2) and recognized more OMV proteins in immunoblots, while DDA favored IL-17 (Th17) and sustained antibody titers for 18 months post-vaccination . DDA’s cationic nature improves mucosal retention when administered intranasally, whereas Sap requires nanoparticle encapsulation for mucosal efficacy .
Formulation Stability and Delivery
- DDA vs. TDB Analogues : Shortening TDB’s acyl chain length (e.g., from C22 to C12) in DDA/TDX liposomes reduces phase transition temperatures and increases polydispersity, compromising adjuvant stability .
- DDA in SLNs : DDA-based SLNs show lower cytotoxicity and better ocular mucoadhesion than CTAB-SLNs, making them suitable for sustained drug delivery .
Data Tables
Table 1: Cytotoxicity of Cationic Lipids in SLNs (Silva et al., 2019)
| Lipid | Cell Line | Viability (%) | Critical Micellar Concentration (CMC) |
|---|---|---|---|
| CTAB | Human keratinocytes | 45–60 | 0.9 mM |
| DDA | Human keratinocytes | 75–90 | 0.03 mM |
Table 2: Immune Response Profiles of Adjuvants (Murine OMV Vaccine Study)
| Adjuvant | IgG Titers (Post-Boost) | Bactericidal Titers | IL-4 (Spot-Forming Cells/10⁶) | IL-17 (Spot-Forming Cells/10⁶) |
|---|---|---|---|---|
| DDA | 1:2560 | 1:32 | 120 ± 15 | 85 ± 10 |
| AH | 1:2048 | 1:32 | 90 ± 10 | 20 ± 5 |
| Sap | 1:4096 | 1:32 | 200 ± 20 | 50 ± 8 |
| OMV alone | 1:512 | 1:4 | 30 ± 5 | 10 ± 3 |
Key Research Findings
Vaccine Applications : DDA enhances cross-reactive immunity against heterologous Neisseria meningitidis strains by promoting antibody affinity maturation and memory B-cell responses .
Gene Delivery : DDA liposomes achieve >95% transfection efficiency in HeLa cells, outperforming DOTAP and other cationic lipids .
Mucosal Vaccination : DDA’s cationic charge enables prolonged mucosal retention, facilitating antigen uptake in nasal-associated lymphoid tissue (NALT) .
Synergy with TDB : DDA:TDB liposomes (CAF01) activate the NLRP3 inflammasome, driving robust Th1/Th17 responses in tuberculosis vaccines .
Biological Activity
Dimethyldioctadecylammonium bromide (DDA) is a cationic surfactant and an immunological adjuvant that has garnered attention for its biological activities, particularly in modulating immune responses. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
DDA functions primarily by interacting with cell membranes and enhancing immune responses. It forms stable complexes with antigens and stimulates macrophage activation, leading to enhanced immune responses. The binding of DDA to antigens occurs through hydrophobic interactions with lipid membranes, which facilitates the uptake of antigens by immune cells .
Key Mechanisms:
- Antigen Binding: DDA binds to both soluble proteins and cellular antigens, forming complexes that enhance the immunogenicity of the antigens.
- Macrophage Activation: DDA primes macrophages, increasing their ability to respond to pathogens and tumor cells .
- Cytotoxicity: While DDA-activated macrophages show variable inhibition of tumor cell growth, they do not exhibit significant cytolytic activity against certain cancer cell lines .
2. Immunological Effects
DDA has been studied extensively for its role as an adjuvant in vaccine formulations. Its effects have been evaluated in various models, including murine studies involving different pathogens.
Case Study: Neisseria Meningitidis
In a study evaluating immune responses against Neisseria meningitidis outer membrane vesicles (OMVs), DDA was compared with other adjuvants such as aluminium hydroxide and saponin. The results indicated that:
- DDA significantly increased IgG titers and improved bactericidal activity.
- It enhanced both cellular and humoral immune responses, with a notable increase in all IgG isotypes compared to controls .
3. Comparative Efficacy of Adjuvants
The following table summarizes the comparative efficacy of DDA against other adjuvants based on various immunological parameters:
| Adjuvant Type | IgG Titer Increase | Bactericidal Titer | Cytokine Release (IL-4/IL-17) |
|---|---|---|---|
| Dimethyldioctadecylammonium | High | 1:32 | Moderate |
| Aluminium Hydroxide | Moderate | 1:16 | High (IL-4) |
| Saponin | High | 1:32 | Very High |
4. Safety and Toxicity Profile
Research indicates that while DDA is effective as an immunological adjuvant, its safety profile must be considered. Studies have shown that DDA can induce inflammatory responses but does not cause significant cytotoxicity at therapeutic doses .
5. Conclusion
This compound is a potent immunological adjuvant with significant biological activity, particularly in enhancing immune responses against various pathogens. Its ability to activate macrophages and form stable antigen complexes makes it a valuable component in vaccine development. Future research should focus on optimizing its use in clinical settings while ensuring safety and efficacy.
Q & A
Q. What are the standard methods for characterizing the purity and physicochemical properties of DDA in laboratory settings?
DDA’s purity (>98% by nonaqueous titration) and physicochemical properties (melting point: 154–162°C) are critical for reproducibility. Analytical methods include:
- Titration : Non-aqueous titration for quantifying quaternary ammonium content .
- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point and detect impurities .
- Chromatography : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) for lipid profiling; ensure mobile phases use ≥99% pure reagents (e.g., dodecyltrimethylammonium bromide) to avoid interference .
Q. How is DDA incorporated into liposomal formulations for vaccine studies?
DDA forms cationic liposomes via thin-film hydration:
- Lipid Dissolution : Dissolve DDA in chloroform, then evaporate to form a lipid film.
- Hydration : Rehydrate with buffer (e.g., PBS, pH 7.4) above the lipid’s phase transition temperature (~55°C) .
- Size Control : Extrude through polycarbonate membranes (e.g., 0.4 μm pore size) to achieve uniform vesicles .
- Antigen Loading : Electrostatic adsorption of negatively charged antigens (e.g., proteins) to cationic DDA liposomes enhances immunogenicity .
Q. What safety protocols are essential when handling DDA in laboratory settings?
- Personal Protective Equipment (PPE) : N95 masks, gloves, and eye protection due to risks of skin/eye irritation (H315/H319) .
- Ventilation : Use fume hoods to minimize inhalation of particulate matter.
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. What experimental designs are used to evaluate DDA’s adjuvant efficacy in preclinical vaccine studies?
Q. How can researchers resolve contradictions in DDA’s adjuvant activity across different antigen systems?
Discrepancies may arise due to antigen hydrophobicity or charge. Mitigation strategies include:
- Surface Charge Modulation : Adjust DDA:co-adjuvant ratios (e.g., TDB in CAF01 formulations) to stabilize antigen binding .
- Formulation Screening : Compare DDA with alternative cationic lipids (e.g., DOTMA) in parallel studies .
- Structural Analysis : Use circular dichroism (CD) or fluorescence spectroscopy to assess antigen structural integrity post-encapsulation .
Q. What methodologies optimize DDA-based nanoparticles for gene delivery?
- Lipid Ratios : Combine DDA with helper lipids (e.g., cholesterol at 40–50 mol%) to enhance DNA/RNA encapsulation .
- Stability Testing : Monitor particle size (dynamic light scattering) and zeta potential over time in serum-containing buffers .
- In Vitro Transfection : Use luciferase or GFP reporter plasmids in HEK293 or dendritic cells; compare with commercial transfection reagents (e.g., Lipofectamine) .
Methodological Challenges and Solutions
Q. How do researchers address batch-to-batch variability in DDA synthesis?
- Quality Control : Require certificates of analysis (CoA) with HPLC purity ≥98% and melting point verification .
- Standardized Protocols : Use identical hydration buffers (e.g., 10 mM HEPES) and extrusion parameters across batches .
Q. What techniques characterize DDA-antigen interactions at the molecular level?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
